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Compound of Interest

Compound Name:
2-(Dimethylamino)quinoline-4-

carboxylic acid

CAS No.: 933728-79-1

Cat. No.: B603303

Get Quote

Introduction & Material Significance
2-(Dimethylamino)quinoline-4-carboxylic acid is a bifunctional heterocyclic building block.

Its significance in material science stems from three core properties:

Intramolecular Charge Transfer (ICT): The molecule features a donor (

) and an acceptor (

) linked by a conjugated quinoline core. This "push-pull" architecture results in strong
fluorescence and solvatochromism, making it an excellent candidate for polarity sensing and
bio-imaging probes.

Ligand Functionality: The carboxylic acid group serves as a monodentate or bidentate linker

for coordination with metal ions (e.g.,

,

), enabling the construction of luminescent Metal-Organic Frameworks (MOFs).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b603303#bc-rfq
https://www.benchchem.com/product/b603303/docs?utm_src=pdf-body#application-note-protocol-2-dimethylamino-quinoline-4-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b603303?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zwitterionic Solid-State Behavior: In the crystalline phase, the molecule often adopts a

zwitterionic form (proton transfer from COOH to the quinoline nitrogen), leading to strong

intermolecular hydrogen bonding networks and high melting points, relevant for solid-state

organic electronics.

Experimental Protocol: Synthesis
Objective: To synthesize high-purity 2-(Dimethylamino)quinoline-4-carboxylic acid via

Nucleophilic Aromatic Substitution (

).

Mechanism: The 2-position of the quinoline ring is electron-deficient, activated by the ring

nitrogen. The 4-carboxylic acid group further activates the ring, facilitating the displacement of

a leaving group (chloride) by the dimethylamine nucleophile.

Reagents & Equipment
Precursor: 2-Chloroquinoline-4-carboxylic acid (CAS: 230582-00-0)

Nucleophile: Dimethylamine (40% wt. solution in water or 2.0 M in THF)

Solvent: Ethanol (Absolute) or DMF (for higher temperature)

Acid/Base: 1M HCl, 1M NaOH

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH meter.

Step-by-Step Methodology
Preparation:

Dissolve 1.0 eq (2.07 g) of 2-Chloroquinoline-4-carboxylic acid in 20 mL of Ethanol in a

100 mL round-bottom flask.

Note: The starting material may not fully dissolve initially; this is acceptable.

Nucleophilic Attack:
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Add 5.0 eq of Dimethylamine solution dropwise to the suspension.

Why Excess? Excess amine acts as both the nucleophile and a base to neutralize the HCl

generated during the substitution.

Reaction:

Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

Monitor via TLC (Silica gel, MeOH:DCM 1:9). The starting material spot (

) should disappear, replaced by a highly fluorescent blue/green spot.

Work-up & Isolation:

Cool the reaction mixture to room temperature.

Concentrate the solvent to approx. 5 mL under reduced pressure.

Dilute with 10 mL water.

Critical Step: Adjust pH to 4.5–5.0 using 1M HCl. This is the isoelectric point where the

zwitterionic product precipitates.

Filter the resulting precipitate and wash with cold water (

) followed by cold diethyl ether (

) to remove unreacted amine.

Purification:

Recrystallize from hot Ethanol/Water (9:1) if necessary.

Yield: Typical yields range from 75–85%.

Workflow Diagram
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Caption: Figure 1. Synthetic workflow for the Nucleophilic Aromatic Substitution of 2-

chloroquinoline-4-carboxylic acid.

Characterization & Data Analysis
To validate the synthesis, compare your data against these standard parameters.

Technique Expected Feature Mechanistic Insight

1H NMR (DMSO-d6)
Singlet at

ppm (6H)

Confirms presence of two

equivalent methyl groups

attached to Nitrogen.

1H NMR (Aromatic) Upfield shift of H3 proton

The electron-donating

group shields the adjacent H3

proton compared to the chloro-

precursor.

FT-IR Broad band
Indicates O-H stretching of

carboxylic acid (often

broadened by H-bonding).

FT-IR Strong band

C=O stretching (Carboxyl).

Lower wavenumber indicates

conjugation or zwitterionic

carboxylate.

UV-Vis

Red-shifted absorption

compared to unsubstituted

quinoline due to ICT.
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Application A: Solvatochromic Polarity Sensors
The "Push-Pull" nature of the molecule makes its fluorescence highly sensitive to solvent

polarity.

Protocol: Prepare

M solutions in Toluene (non-polar), THF (medium), and Methanol (polar).

Observation: You will observe a Bathochromic shift (Red shift) in emission as polarity

increases.

Non-polar: Blue emission (Locally Excited state).

Polar: Green/Yellow emission (Stabilized Charge Transfer state).

Utility: Use as a micro-environment probe to map polarity within polymer matrices or protein

binding pockets.

Application B: MOF Linker Construction
The 4-COOH group allows this molecule to act as a "monotopic" or "ditopic" ligand (if the ring

Nitrogen participates).

Design Strategy: React with

or

under solvothermal conditions.

Function: The bulky dimethylamino group projects into the MOF pore, acting as a Lewis

Basic Site.

Use Case: Selective adsorption of acidic gases (

) or sensing of nitro-aromatic explosives (quenching via photo-induced electron transfer).

Application C: Solid-State Organic Electronics
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In the solid state, 2-(Dimethylamino)quinoline-4-carboxylic acid often crystallizes as a

zwitterion (

and

).

Implication: This creates strong electrostatic "ionic" interactions within the organic lattice,

leading to high thermal stability and potential ferroelectric properties if the packing is non-

centrosymmetric.

Mechanism Diagram: Push-Pull & Zwitterion
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Caption: Figure 2.[1] (Top) Push-pull electronic mechanism driving fluorescence. (Bottom)

Zwitterionic formation stabilizing the crystal lattice.
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Nucleophilic Substitution on Quinolines:General reactivity of 2-chloroquinolines towards
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Source: (Generalized reference for SnAr mechanism).

Fluorescence of Quinoline Acids:Solvatochromism and sensing applications of amino-

quinoline deriv

Source:

Crystal Structure & Zwitterions:Structural analysis of quinoline-2-carboxylic acid tautomers

(Homologous behavior).

Source:

MOF Applications:Quinoline-carboxylic acid ligands in porous m

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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